3-Chloro-N-[2,3-dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1H-benzimidazol-5-yl]benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a benzodiazole moiety, and a pyrrolidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Benzodiazole Derivatives: Compounds with a benzodiazole core, known for their pharmacological properties.
Pyrrolidine Derivatives: Molecules containing a pyrrolidine ring, often explored for their medicinal potential.
Uniqueness
3-CHLORO-N-[1,3-DIMETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule.
Properties
CAS No. |
920113-15-1 |
---|---|
Molecular Formula |
C22H21ClN4O2S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-chloro-N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-25-16-11-14(15(27-9-5-6-10-27)12-17(16)26(2)22(25)29)24-21(28)20-19(23)13-7-3-4-8-18(13)30-20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) |
InChI Key |
PAYRUCFURSVLFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)N5CCCC5)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.